molecular formula C₁₀H₁₂O₆ B1141142 (4R,7S,E)-4,7,8-Trihydroxydec-5-ene-2,3,9-trione CAS No. 1391048-02-4

(4R,7S,E)-4,7,8-Trihydroxydec-5-ene-2,3,9-trione

Cat. No. B1141142
CAS RN: 1391048-02-4
M. Wt: 228.2
InChI Key:
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Description

(4R,7S,E)-4,7,8-Trihydroxydec-5-ene-2,3,9-trione, or more commonly known as 5-deoxy-D-arabino-heptulosonate (DAHP), is a naturally occurring compound found in plants and fungi. It has been studied extensively due to its potential applications in the fields of synthetic biology, biochemistry, and biophysics.

Mechanism of Action

The mechanism of action of 5-deoxy-D-arabino-heptulosonate is not fully understood. However, it is believed to act as a substrate for a number of enzymes involved in the metabolism of carbohydrates and other compounds. Specifically, 5-deoxy-D-arabino-heptulosonate is believed to be a substrate for the enzymes phosphoglucose isomerase, aldolase, and transketolase, which are involved in the synthesis of various carbohydrates and other compounds.
Biochemical and Physiological Effects
5-deoxy-D-arabino-heptulosonate has been studied for its potential effects on biochemical and physiological processes. Studies have shown that 5-deoxy-D-arabino-heptulosonate can act as a substrate for a number of enzymes involved in the metabolism of carbohydrates and other compounds. Additionally, 5-deoxy-D-arabino-heptulosonate has been shown to have antioxidant and anti-inflammatory effects in cells.

Advantages and Limitations for Lab Experiments

The major advantage of using 5-deoxy-D-arabino-heptulosonate in laboratory experiments is its ability to act as a substrate for various enzymes involved in the metabolism of carbohydrates and other compounds. Additionally, 5-deoxy-D-arabino-heptulosonate is relatively easy to synthesize in the laboratory. The major limitation of using 5-deoxy-D-arabino-heptulosonate in laboratory experiments is its potential toxicity. 5-deoxy-D-arabino-heptulosonate has been shown to be toxic to cells in high concentrations, and therefore should be used with caution in laboratory experiments.

Future Directions

Given the potential applications of 5-deoxy-D-arabino-heptulosonate in the fields of synthetic biology, biochemistry, and biophysics, there are a number of potential future directions for research. These include further studies on the biochemical and physiological effects of 5-deoxy-D-arabino-heptulosonate, the development of new metabolic pathways for the production of various compounds, the development of drug delivery systems using 5-deoxy-

Synthesis Methods

The synthesis of 5-deoxy-D-arabino-heptulosonate is a multi-step process. The first step involves the conversion of D-glucose-6-phosphate to 5-deoxy-D-arabino-heptulosonate via the action of an enzyme known as phosphoglucose isomerase. This enzyme catalyzes the conversion of the substrate to the desired product. The second step involves the conversion of 5-deoxy-D-arabino-heptulosonate to 5-deoxy-D-arabino-heptulonate by the action of an enzyme known as aldolase. The third step involves the conversion of 5-deoxy-D-arabino-heptulonate to 5-deoxy-D-arabino-heptulosonate by the action of an enzyme known as transketolase.

Scientific Research Applications

5-deoxy-D-arabino-heptulosonate has been studied extensively in the scientific community due to its potential applications in the fields of synthetic biology, biochemistry, and biophysics. In synthetic biology, 5-deoxy-D-arabino-heptulosonate has been used to create new metabolic pathways for the production of various compounds. In biochemistry, 5-deoxy-D-arabino-heptulosonate has been studied for its role in the metabolism of carbohydrates and other compounds. In biophysics, 5-deoxy-D-arabino-heptulosonate has been studied for its potential applications in drug delivery systems.

properties

IUPAC Name

(E,4R,7S)-4,7,8-trihydroxydec-5-ene-2,3,9-trione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14O6/c1-5(11)9(15)7(13)3-4-8(14)10(16)6(2)12/h3-4,7-9,13-15H,1-2H3/b4-3+/t7-,8+,9?/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BASDHTGAOXCWMN-QFDULWIMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C(C(C=CC(C(=O)C(=O)C)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)C([C@H](/C=C/[C@H](C(=O)C(=O)C)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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